Hydrogen Bond Donor Count Differentiation: N-Methylated vs. Non-Methylated Azetidine Carbamate Analogs
tert-Butyl azetidin-3-ylmethyl(methyl)carbamate (CAS 1053655-53-0) possesses one hydrogen bond donor (HBD) due to N-methylation of the secondary amine, whereas the direct non-methylated analog tert-butyl N-(azetidin-3-ylmethyl)carbamate (CAS 91188-15-7) possesses two HBDs from the secondary amine hydrogen and carbamate NH [1]. This quantitative difference in HBD count (1 vs. 2) directly impacts compliance with Lipinski's Rule of Five for drug-likeness, where exceeding five HBDs is associated with poor oral bioavailability [2]. In PROTAC linker applications, reducing HBD count is a deliberate design strategy to enhance cellular permeability of bifunctional degrader molecules, which inherently have high molecular weight and polar surface area [3].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD (azetidine NH only; N-methylated amine lacks H) |
| Comparator Or Baseline | tert-butyl N-(azetidin-3-ylmethyl)carbamate (CAS 91188-15-7): 2 HBDs (azetidine NH + carbamate NH) |
| Quantified Difference | Reduction of 1 HBD (50% relative reduction) |
| Conditions | Computed structural properties per PubChem; standard physicochemical characterization |
Why This Matters
For PROTAC linker selection, reduced HBD count directly correlates with improved passive membrane permeability, a critical parameter when evaluating linker candidates for intracellular protein degradation applications.
- [1] PubChem. tert-butyl N-(azetidin-3-ylmethyl)carbamate - Computed Descriptors: Hydrogen Bond Donor Count = 2. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [3] Békés M, Langley DR, Crews CM. PROTAC targeted protein degraders: the past is prologue. Nat Rev Drug Discov. 2022;21(3):181-200. View Source
